N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-4-methoxybenzenecarboxamide
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Overview
Description
N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-4-methoxybenzenecarboxamide is a synthetic organic compound with the molecular formula C({12})H({16})N({2})O({4}). It is characterized by the presence of a hydroxyethylamino group, an oxoethyl group, and a methoxybenzenecarboxamide moiety. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry, due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-4-methoxybenzenecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid, which is converted to its corresponding acid chloride using thionyl chloride (SOCl(_{2})).
Amide Formation: The acid chloride is then reacted with N-(2-hydroxyethyl)glycine in the presence of a base such as triethylamine (TEA) to form the desired amide.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-4-methoxybenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH(_{4})).
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO({3})) in acidic conditions.
Reduction: Sodium borohydride (NaBH({4})).
Substitution: Sodium methoxide (NaOCH(_{3})) or other nucleophiles in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of N-{2-[(2-carboxyethyl)amino]-2-oxoethyl}-4-methoxybenzenecarboxamide.
Reduction: Formation of N-{2-[(2-hydroxyethyl)amino]-2-hydroxyethyl}-4-methoxybenzenecarboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-4-methoxybenzenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-4-methoxybenzenecarboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity through binding to active sites or altering protein conformation. The exact pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-4-hydroxybenzenecarboxamide
- N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-4-chlorobenzenecarboxamide
- N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-4-nitrobenzenecarboxamide
Uniqueness
Compared to similar compounds, N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-4-methoxybenzenecarboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its interaction with biological targets, potentially leading to different pharmacological profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-(2-hydroxyethylamino)-2-oxoethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-18-10-4-2-9(3-5-10)12(17)14-8-11(16)13-6-7-15/h2-5,15H,6-8H2,1H3,(H,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPHZJBZBMQNNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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